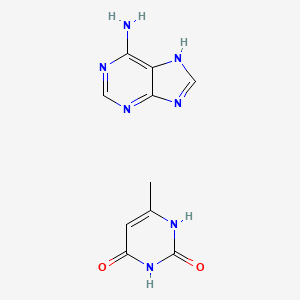
6-methyl-1H-pyrimidine-2,4-dione;7H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-1H-pyrimidine-2,4-dione;7H-purin-6-amine is a compound that combines two distinct heterocyclic structures: pyrimidine and purine. These structures are fundamental in various biological processes and are often found in nucleic acids. The compound’s unique combination of these two rings makes it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-1H-pyrimidine-2,4-dione;7H-purin-6-amine typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring followed by the introduction of the purine moiety. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the rings and their subsequent fusion.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various fields.
Analyse Chemischer Reaktionen
Types of Reactions
6-methyl-1H-pyrimidine-2,4-dione;7H-purin-6-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the rings, potentially altering the compound’s properties.
Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atoms within the rings.
Substitution: Various substituents can be introduced to the rings, altering the compound’s reactivity and functionality.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halogens or alkyl chains.
Wissenschaftliche Forschungsanwendungen
6-methyl-1H-pyrimidine-2,4-dione;7H-purin-6-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural similarity to nucleic acids makes it useful in studying DNA and RNA interactions.
Industry: The compound can be used in the production of various pharmaceuticals and as a precursor for other chemical syntheses.
Wirkmechanismus
The mechanism by which 6-methyl-1H-pyrimidine-2,4-dione;7H-purin-6-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes involved in nucleic acid synthesis or repair. The compound can inhibit or modify the activity of these enzymes, leading to changes in cellular processes. The pathways involved often include key biochemical reactions essential for cell survival and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-methyl-1H-pyrimidine-2,4-dione: A simpler compound with only the pyrimidine ring.
7H-purin-6-amine: Contains only the purine ring.
2,4(1H,3H)-Pyrimidinedione, 6-amino-1-methyl-: Another pyrimidine derivative with different substituents.
Uniqueness
The uniqueness of 6-methyl-1H-pyrimidine-2,4-dione;7H-purin-6-amine lies in its combined structure of both pyrimidine and purine rings. This duality allows it to interact with a broader range of biological targets and participate in more diverse chemical reactions compared to its simpler counterparts.
Eigenschaften
CAS-Nummer |
848475-05-8 |
|---|---|
Molekularformel |
C10H11N7O2 |
Molekulargewicht |
261.24 g/mol |
IUPAC-Name |
6-methyl-1H-pyrimidine-2,4-dione;7H-purin-6-amine |
InChI |
InChI=1S/C5H5N5.C5H6N2O2/c6-4-3-5(9-1-7-3)10-2-8-4;1-3-2-4(8)7-5(9)6-3/h1-2H,(H3,6,7,8,9,10);2H,1H3,(H2,6,7,8,9) |
InChI-Schlüssel |
ZLCPJHIQJAUBEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)NC(=O)N1.C1=NC2=NC=NC(=C2N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


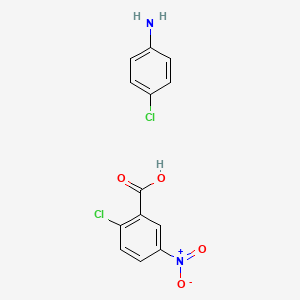
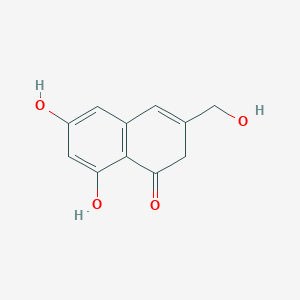
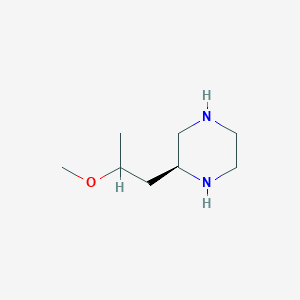
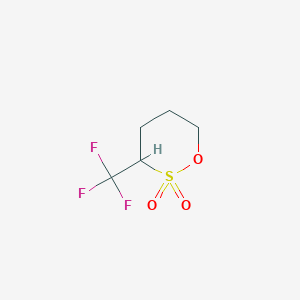
![1H-Pyrazolo[3,4-d]thiazol-5-amine, 1,3-diphenyl-](/img/structure/B12531426.png)
![4-hydroxy-3-[C-methyl-N-(3-nitrophenyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12531427.png)
![Chloro{[(4-chlorophenyl)(methyl)amino]oxy}methanone](/img/structure/B12531441.png)

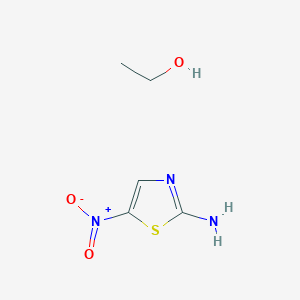


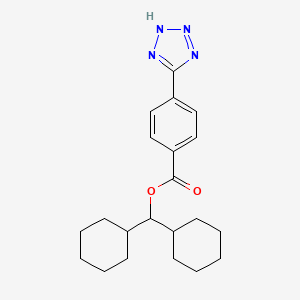

![N-(2-{[Ethyl(methyl)amino]methyl}-6-methylphenyl)acetamide](/img/structure/B12531485.png)
